N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the indole derivative with phenylsulfonyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the sulfonylated indole derivative with benzenesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(phenylsulfonyl)benzamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(phenylsulfonyl)isonicotinamide
Uniqueness
N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide is unique due to its specific indole core structure and the presence of both acetyl and phenylsulfonyl groups
Properties
IUPAC Name |
N-[3-acetyl-1-(benzenesulfonyl)-2-methylindol-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S2/c1-16-23(17(2)26)21-15-18(24-31(27,28)19-9-5-3-6-10-19)13-14-22(21)25(16)32(29,30)20-11-7-4-8-12-20/h3-15,24H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKZLTDIRITUQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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